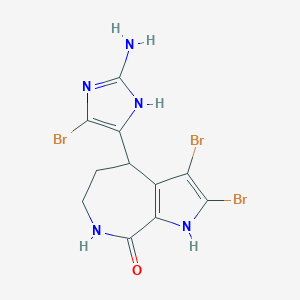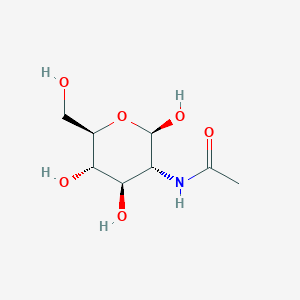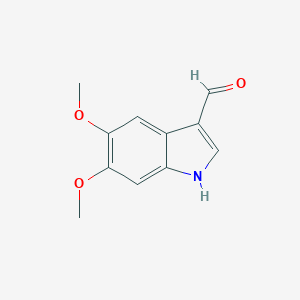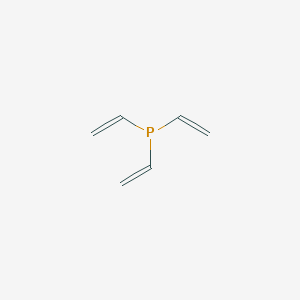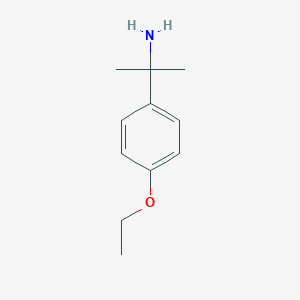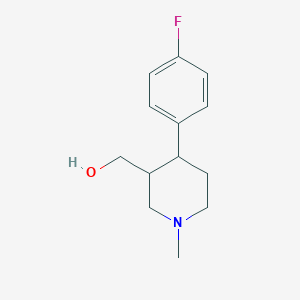![molecular formula C21H25N5O4 B117783 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid CAS No. 150594-88-0](/img/structure/B117783.png)
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the immune system, specifically in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid exerts its therapeutic effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokine receptors. By inhibiting JAK3, 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and a decrease in disease activity.
Efectos Bioquímicos Y Fisiológicos
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, the drug has been shown to have immunosuppressive effects, including a decrease in T-cell proliferation and a decrease in the production of immunoglobulins. 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has also been shown to have a positive effect on bone metabolism, with studies showing an increase in bone mineral density in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for JAK3, which allows for the specific inhibition of this target without affecting other signaling pathways. This makes 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties. Finally, there is a need for further research on the long-term safety and efficacy of 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid in patients with autoimmune diseases.
Métodos De Síntesis
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis begins with the reaction of 4-(4-aminophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding pyridazine. The pyridazine is then reacted with 4-(chloromethyl)benzoyl chloride to form the key intermediate, which is subsequently reacted with cyclohexylamine to form 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with these conditions.
Propiedades
Número CAS |
150594-88-0 |
|---|---|
Nombre del producto |
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
Fórmula molecular |
C21H25N5O4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H25N5O4/c1-25(15-9-7-14(8-10-15)21(29)30)19(27)16-11-17(24-26(2)20(16)28)12-3-5-13(6-4-12)18(22)23/h3-6,11,14-15H,7-10H2,1-2H3,(H3,22,23)(H,29,30) |
Clave InChI |
WHLXSPFASDAHOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
SMILES canónico |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
Sinónimos |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxo-pyridazine-4-carbonyl]-me thyl-amino]cyclohexane-1-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



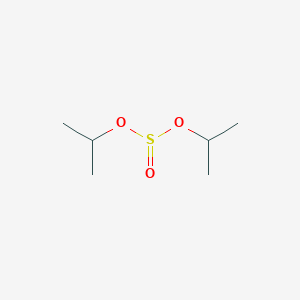

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
